2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a carboxylic acid group, and a substituted aniline moiety
Scientific Research Applications
2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, often leading to downstream effects such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The physicochemical properties of the compound, such as its melting point and density , suggest that it may have certain bioavailability characteristics.
Result of Action
Compounds with similar structures have been found to have a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with specific enzymes that facilitate its incorporation into metabolic pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity. Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by changes in its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of degradation products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival. At high doses, it may induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with specific dosages required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell. For instance, the compound may be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions. Additionally, it may influence the activity of metabolic enzymes, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and distribution of the compound within the cell, ensuring its proper localization and accumulation. The compound may interact with membrane transporters, such as solute carrier proteins, which mediate its transport across cellular membranes. Additionally, binding proteins within the cell may facilitate its distribution to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may contain specific amino acid sequences that act as targeting signals, directing it to the nucleus, mitochondria, or other organelles. Additionally, post-translational modifications, such as phosphorylation or acetylation, may influence its localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide in the presence of a base.
Attachment of the Substituted Aniline Moiety: This step involves the coupling of the thiazole intermediate with 4-methylphenyl isocyanate, forming the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-acetic acid
- 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-methyl ester
Uniqueness
Compared to similar compounds, 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group, in particular, allows for additional interactions in biological systems, enhancing its potential as a versatile research tool.
Properties
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-2-4-8(5-3-7)13-11(18)15-12-14-9(6-19-12)10(16)17/h2-6H,1H3,(H,16,17)(H2,13,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQQNUAMBPFIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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